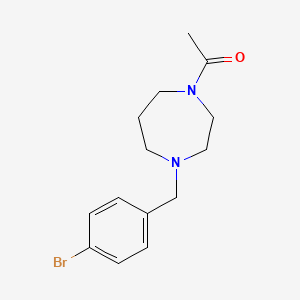
1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one is a chemical compound that features a bromobenzyl group attached to a diazepane ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one typically involves the reaction of 4-bromobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
2.1. Nucleophilic Addition to the Ketone Group
The ketone group (C=O) undergoes nucleophilic attack, typically via:
-
Enolate formation : Deprotonation of the α-carbon to form a reactive enolate intermediate.
-
Nucleophilic acyl substitution : Attack by nucleophiles (e.g., amines, alcohols) at the carbonyl carbon, facilitated by electron-withdrawing groups like bromine.
2.2. Bromine Substitution Reactions
The bromine atom in the benzyl group participates in:
-
SN2 displacement : Substitution with nucleophiles (e.g., hydroxide, amines) under basic or acidic conditions.
-
Electrophilic aromatic substitution : Activated by the bromine’s meta-directing effect, though steric hindrance from the diazepane ring may limit reactivity .
2.3. Diazepane Ring Reactions
-
Ring-opening reactions : Under acidic or basic conditions, the diazepane ring may cleave, particularly if strained or activated by electron-donating groups .
-
Alkylation/acylation : Introduction of substituents at nitrogen atoms via electrophilic reagents (e.g., alkyl halides) .
3.1. Bromine Substitution Mechanism
The bromine atom undergoes substitution via a transition state involving the departure of the leaving group (Br⁻) and attack by a nucleophile. For example, in NH₄Br/NH₄OH systems, NH₃ is generated in situ, enabling cyclization or substitution .
3.2. Diazepane Alkylation Mechanism
Under microwave conditions, deprotonation of the diazepane ring generates anions at N-1 and N-4. Microwave heating accelerates the rate-limiting deprotonation step, favoring N-4 alkylation due to higher anion stability .
Reaction Conditions and Outcomes
Challenges and Optimization
-
Regioselectivity : Alkylation of the diazepane ring requires precise control of reaction conditions to achieve desired substitution patterns .
-
Side reactions : Hydrolysis of intermediates (e.g., amides) must be minimized using optimized ammonia sources like NH₄Br/NH₄OH .
Structural Analysis
| Functional Group | Reactivity | Analytical Methods |
|---|---|---|
| Bromine (C-Br) | Substitution (SN1/SN2) | NMR, MS, IR |
| Ketone (C=O) | Nucleophilic acyl substitution | NMR, TLC |
| Diazepane ring | Alkylation, ring-opening | NMR, HRMS |
Scientific Research Applications
1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Bromobenzyl)piperazin-1-yl)ethan-1-one: Similar structure but with a piperazine ring instead of a diazepane ring.
1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)propan-1-one: Similar structure but with a propanone moiety instead of an ethanone moiety.
Uniqueness
1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of both the bromobenzyl and diazepane groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H19BrN2O |
|---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C14H19BrN2O/c1-12(18)17-8-2-7-16(9-10-17)11-13-3-5-14(15)6-4-13/h3-6H,2,7-11H2,1H3 |
InChI Key |
JAFAAQBBBXSVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















